ABO Dihydrochloride is classified as a biochemical reagent and is primarily sourced from specialized chemical suppliers. It is often utilized in research settings to explore its potential therapeutic applications, particularly in vascular biology and metabolic disorders. Its chemical classification falls under small molecular weight compounds that exhibit significant biological activity .
The synthesis of ABO Dihydrochloride typically involves a multi-step organic synthesis process, with specific attention to the purity and structural integrity of the final product. The synthetic route often begins with precursor compounds that undergo various reactions including alkylation, hydrolysis, and salt formation to yield the dihydrochloride form.
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and purity .
ABO Dihydrochloride possesses a specific molecular structure characterized by functional groups that facilitate its biological activity. The detailed molecular formula is C₁₃H₁₅Cl₂N₂O₃S, indicating the presence of chlorine atoms as part of the dihydrochloride salt.
The molecular structure can be represented using various visualization tools that depict the arrangement of atoms and functional groups within the compound .
ABO Dihydrochloride participates in several chemical reactions relevant to its function as a modulator of cellular processes:
These reactions underscore its potential therapeutic applications in managing conditions related to endothelial dysfunction and metabolic disorders .
The mechanism of action of ABO Dihydrochloride involves several key processes:
Research has shown that administering ABO Dihydrochloride in vivo can lead to significant reductions in markers associated with atherosclerosis and improved metabolic profiles in experimental models .
ABO Dihydrochloride exhibits distinct physical and chemical properties that are critical for its functionality:
Relevant data regarding melting point, boiling point, and pH can be obtained from supplier specifications or through empirical measurement during laboratory handling .
ABO Dihydrochloride has several notable applications in scientific research:
The versatility of ABO Dihydrochloride makes it a valuable tool in both basic research and applied biomedical studies .
Annexin A7 (ANXA7), a member of the calcium/phospholipid-binding annexin family, functions as a GTPase implicated in membrane organization, exocytosis, and intracellular signaling. Historically, research into ANXA7 modulation was hindered by the absence of specific pharmacological tools. Early studies relied on genetic approaches (e.g., knockout models or RNA interference), which revealed ANXA7's roles in calcium-dependent membrane fusion events, tumor suppression, and vesicle trafficking [8] [10]. For example, ANXA7-deficient mice exhibited impaired exocytosis in secretory tissues, supporting its function in membrane remodeling [4]. However, these methods lacked temporal precision and cell-type specificity, limiting mechanistic studies of dynamic cellular processes like exocytosis or autophagy.
The discovery of 7-amino-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-ol (ABO) as a selective ANXA7 modulator addressed this gap. ABO was identified through chemical library screening designed to target GTPase activity regulators. Unlike broad-spectrum annexin inhibitors, ABO binds specifically to ANXA7’s Thr286 residue, inhibiting its phosphorylation and altering subcellular localization [3] [7]. This breakthrough provided researchers with a tool to probe ANXA7’s functions in real time, revolutionizing studies of membrane dynamics.
Table 1: Evolution of ANXA7 Research Tools
Approach | Mechanism | Limitations | Advances with ABO |
---|---|---|---|
Genetic Knockout | ANXA7 gene deletion | Developmental compensation; chronic effects | Acute, reversible modulation |
siRNA/shRNA | mRNA knockdown | Off-target effects; incomplete suppression | Target-specific binding |
ABO Dihydrochloride | Binds Thr286; inhibits phosphorylation | Cell permeability challenges | Enables precise temporal control |
ABO dihydrochloride (chemical structure: C₉H₁₄Cl₂N₂O₂; CAS 2309172-24-3) is a water-soluble small molecule (25 mg/mL solubility) that allosterically modulates ANXA7 GTPase activity. It binds to Thr286 in the ANXA7 C-terminal domain, blocking phosphorylation sites critical for GTP hydrolysis and protein-membrane interactions [3] [10]. This binding induces three key functional changes:
In membrane fusion studies, ABO has elucidated ANXA7’s role in "hemifusion stabilization." For example, cortical granules in sea urchin eggs maintain stable hemifused states with the plasma membrane before fertilization—a process requiring ANXA7 to regulate lipidic pore formation [2]. ABO disrupts this by sequestering ANXA7 from fusion sites, validating its role in exocytosis intermediate states. Similarly, in Trypanosoma cruzi infection, ABO-treated cardiomyocytes show 50% reduced parasitophorous vacuole formation due to premature lysosomal exocytosis [9].
Table 2: Biochemical and Functional Profile of ABO Dihydrochloride
Property | Effect | Experimental Evidence |
---|---|---|
ANXA7-Thr286 binding | Inhibits phosphorylation | Co-immunoprecipitation/Western blot [1] |
Nuclear translocation | ↑ ANXA7 in nucleus; regulates HP1γ phosphorylation | FRAP assays [1] |
Autophagy induction | ↓ PC-PLC; ↑ autophagosome formation | LC3-II immunofluorescence [10] |
Membrane fusion | Disrupts hemifusion intermediates | Electron microscopy [2] [9] |
ABO dihydrochloride has become indispensable for dissecting exocytosis pathways, particularly in specialized cells where membrane fusion is rate-limiting. Key mechanistic insights include:
Senescence and Chromatin Remodeling
In human dermal fibroblasts (HDFs), ABO (50 μM) suppresses senescence by inhibiting senescence-associated heterochromatin foci (SAHF) formation. It increases HP1γ phosphorylation via the AMPK/mTOR pathway, preventing heterochromatin condensation. This reduces SAHF-positive cells by 60% and extends replicative lifespan, demonstrating ANXA7’s role in nuclear architecture [1].
Fertilization and Acrosome Exocytosis
Sperm acrosome exocytosis—a slow, calcium-triggered fusion event—requires precise lipid microdomain organization. ABO inhibits ANXA7-dependent fusion pore expansion by disrupting phosphatidic acid (PA) and cholesterol redistribution. In human sperm, this stalls acrosome swelling at the hemifusion stage, directly linking ANXA7 to fertilization competence [6].
Therapeutic Implications
Table 3: Research Applications of ABO in Cellular Models
Biological Process | Cell Type | ABO Effect | Significance |
---|---|---|---|
Cellular senescence | Human dermal fibroblasts | ↓ SAHF formation; ↓ senescence markers | Links membrane proteins to epigenetics |
Fertilization | Human sperm | Arrests acrosome hemifusion | Validates ANXA7 in slow exocytosis |
Viral/host fusion | Cardiomyocytes | Blocks lysosomal recruitment | Exploitable for antiparasitic drugs |
Autophagy | Vascular endothelial | ↓ Lipid deposition; ↑ LC3-II | Atherosclerosis therapy target |
ABO’s versatility in probing spatiotemporal ANXA7 dynamics continues to drive innovations, from reprogramming cellular senescence to targeting fusion-dependent infections. Future work will leverage its specificity to map ANXA7 interactomes in disease models.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7